3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide
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Overview
Description
N-desmethyl AH 7921 (hydrochloride) is an analytical reference material that is structurally similar to known opioids. It is a major metabolite of AH 7921, a highly addictive opioid analgesic. This compound is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-desmethyl AH 7921 (hydrochloride) involves the N-demethylation of AH 7921. The reaction typically employs reagents such as formaldehyde and formic acid under controlled conditions to achieve the desired demethylation .
Industrial Production Methods
Industrial production of N-desmethyl AH 7921 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in certified facilities adhering to international standards .
Chemical Reactions Analysis
Types of Reactions
N-desmethyl AH 7921 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-desmethyl AH 7921 (hydrochloride) is extensively used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studying the metabolic pathways and biological effects of opioid compounds.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of opioid metabolites.
Industry: Used in the development and testing of new analytical methods and forensic applications
Mechanism of Action
N-desmethyl AH 7921 (hydrochloride) exerts its effects by acting as an agonist at the μ-opioid receptor. This interaction leads to the activation of G-protein coupled receptors, resulting in analgesic effects. The compound’s mechanism of action is similar to that of other opioids, involving the inhibition of neurotransmitter release and modulation of pain pathways .
Comparison with Similar Compounds
Similar Compounds
AH 7921: The parent compound, a potent opioid analgesic.
U-47700: A structural isomer with similar opioid activity.
Methoxyacetyl norfentanyl: Another opioid metabolite with comparable effects
Uniqueness
N-desmethyl AH 7921 (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike its parent compound AH 7921, N-desmethyl AH 7921 (hydrochloride) is primarily used as a research tool rather than a therapeutic agent .
Properties
Molecular Formula |
C15H20Cl2N2O |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-18-15(7-3-2-4-8-15)10-19-14(20)11-5-6-12(16)13(17)9-11/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,19,20) |
InChI Key |
PDWWZXXRSUFEBM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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